molecular formula C10H8S3 B12948902 3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- CAS No. 6921-83-1

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)-

Cat. No.: B12948902
CAS No.: 6921-83-1
M. Wt: 224.4 g/mol
InChI Key: VZVOTQGHDNUUFT-UHFFFAOYSA-N
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Description

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- is a sulfur-containing heterocyclic compound It belongs to the class of 1,2-dithiole-3-thiones, which are known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of dialkyl malonates with elemental sulfur and phosphorus pentasulfide (P2S5) in refluxing xylene . This method yields 4-substituted 5-alkylthio-3H-1,2-dithiole-3-thiones as the major products.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities. This typically involves optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production method.

Chemical Reactions Analysis

Types of Reactions

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the compound, which can participate in diverse chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing heterocycles.

    Biology: The compound exhibits antioxidant properties and can protect cells against oxidative stress.

    Medicine: It has potential therapeutic applications due to its anti-inflammatory and chemopreventive activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- involves its ability to modulate various molecular targets and pathways. One key mechanism is the induction of phase II detoxifying enzymes, such as NADH quinone oxidoreductase (NQO1), which helps in protecting cells against oxidative damage . The compound also increases levels of glutathione, a crucial antioxidant in cellular defense.

Comparison with Similar Compounds

Similar Compounds

    3H-1,2-Dithiole-3-thione, 5-(4-methoxyphenyl)-: This compound is similar in structure but has a methoxy group instead of a methyl group.

    Anethole trithione: Known for its use in stimulating bile secretion and protecting liver cells.

    Oltipraz: A well-known chemopreventive agent that shares the 1,2-dithiole-3-thione core structure.

Uniqueness

3H-1,2-Dithiole-3-thione, 5-(4-methylphenyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its bioavailability compared to other similar compounds.

Properties

CAS No.

6921-83-1

Molecular Formula

C10H8S3

Molecular Weight

224.4 g/mol

IUPAC Name

5-(4-methylphenyl)dithiole-3-thione

InChI

InChI=1S/C10H8S3/c1-7-2-4-8(5-3-7)9-6-10(11)13-12-9/h2-6H,1H3

InChI Key

VZVOTQGHDNUUFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=S)SS2

Origin of Product

United States

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